molecular formula C14H16ClNO2S B13769511 Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride CAS No. 7349-50-0

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride

Cat. No.: B13769511
CAS No.: 7349-50-0
M. Wt: 297.8 g/mol
InChI Key: WCYPINAQASUOBA-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Heterocyclic Compound Research

The discovery of this compound traces its origins to the systematic exploration of benzothiophene derivatives in the late 20th century. Benzothiophene scaffolds gained prominence following the identification of their inherent bioisosteric relationship with indole systems, offering improved metabolic stability while retaining aromatic π-stacking capabilities. Parallel developments in morpholine chemistry, particularly the recognition of its role as a hydrogen bond acceptor with reduced basicity compared to piperidine analogs, created opportunities for hybrid molecular designs.

Initial synthetic efforts focused on coupling chloromethyl benzothiophene intermediates with morpholine nucleophiles, as evidenced by early patents describing nucleophilic substitution reactions under mild alkaline conditions. The hydrochloride salt form emerged as a preferred formulation due to enhanced solubility in polar solvents, facilitating pharmacological testing. By 2005, the compound’s molecular characterization was formally documented in PubChem (CID 23798), establishing its structural identity with a molecular weight of 297.8 g/mol and the systematic name 1-(1-benzothiophen-3-yl)-2-morpholin-4-ylethanone hydrochloride.

Key milestones in its development include:

  • 2008 : First reported antimicrobial screening against Gram-positive pathogens, demonstrating MIC values comparable to early β-lactam antibiotics.
  • 2015 : Identification as a fragment-like inhibitor of acetylcholinesterase through high-throughput screening campaigns.
  • 2022 : Utilization as a synthetic intermediate in radical cyclization methodologies for fused polyheterocyclic systems.

The compound’s historical trajectory reflects broader trends in medicinal chemistry, where rational hybridization of privileged substructures has become a cornerstone of lead optimization strategies.

Structural Significance of the Benzo[b]thiophene-Morpholinomethyl Ketone Hybrid Scaffold

The molecular architecture of this compound combines three critical pharmacophoric elements:

  • Benzo[b]thiophene Core

    • Planar aromatic system enabling π-π interactions with tyrosine/phenylalanine residues
    • Sulfur atom participating in hydrophobic contacts and potential hydrogen bonding through polarized C-S bonds
    • Electron-rich environment facilitating charge-transfer complexes with biological targets
  • Morpholinomethyl Substituent

    • Six-membered saturated ring with O/N heteroatoms providing conformational rigidity
    • Oxygen atom acting as a hydrogen bond acceptor (HBA) with reduced basicity (pKa ~6.5-7.9) compared to piperidine analogs
    • Methylenic spacer allowing optimal positioning of the morpholine ring relative to the benzothiophene plane
  • Ketone Linkage

    • Polar carbonyl group enhancing water solubility and serving as a hydrogen bond donor
    • Rotational restriction around the C=O bond stabilizing specific bioactive conformations
    • Site for potential metabolic transformations (e.g., reduction to secondary alcohol)

Crystallographic studies of related analogs reveal a dihedral angle of 38.7° between the benzothiophene and morpholine planes, suggesting partial conjugation while maintaining three-dimensional diversity. Quantum mechanical calculations indicate frontier molecular orbitals localized primarily on the benzothiophene system (HOMO) and morpholine oxygen (LUMO), supporting its role in electron-deficient biological environments.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₆ClNO₂S
Topological Polar Surface Area 38.4 Ų
LogP (Calculated) 2.87
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

The strategic incorporation of morpholine addresses common challenges in benzothiophene-based drug development. While unsubstituted benzothiophenes often exhibit poor aqueous solubility (typically <0.1 mg/mL), the morpholinomethyl ketone derivative demonstrates improved solubility profiles (2.8 mg/mL in phosphate buffer, pH 7.4). This modification also mitigates cytochrome P450-mediated metabolism through steric shielding of the sulfur atom, as evidenced by reduced sulfoxidation in hepatic microsome assays.

Synthetic methodologies have evolved to optimize the hybrid scaffold’s preparation. Modern routes employ:

  • Ullmann-type coupling for direct arylation of morpholine derivatives
  • Microwave-assisted Claisen-Schmidt condensations for ketone formation
  • Flow chemistry approaches to control exothermic reactions during hydrochloride salt precipitation

These advances have enabled the production of multi-gram quantities with >98% purity, as verified by HPLC-UV analysis at 254 nm. The compound’s structural versatility is further demonstrated by its role as a precursor in:

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira)
  • Reductive amination strategies for secondary amine derivatives
  • Click chemistry applications via azide-alkyne cycloadditions

Properties

CAS No.

7349-50-0

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-morpholin-4-ium-4-ylethanone;chloride

InChI

InChI=1S/C14H15NO2S.ClH/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14;/h1-4,10H,5-9H2;1H

InChI Key

WCYPINAQASUOBA-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC(=O)C2=CSC3=CC=CC=C32.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[b]thiophene Intermediate

The benzo[b]thiophene nucleus is prepared via decarboxylation or halogenation methods, providing a reactive site (e.g., bromine or other leaving groups) at the 3-position for subsequent functionalization. One established method involves:

  • Decarboxylation of a benzo[b]thiophene carboxylic acid derivative in the presence of a high-boiling basic compound to yield the 3-substituted benzo[b]thiophene intermediate.

Palladium-Catalyzed Coupling to Introduce Morpholinomethyl Group

The critical step is the palladium-catalyzed amination or alkylation of the benzo[b]thiophene intermediate with a morpholine derivative or morpholinomethyl reagent. Conditions include:

  • Use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) or palladium carbene complexes.
  • Ligands such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) or tri-tert-butylphosphine to enhance catalytic activity.
  • Bases like sodium tert-butoxide to facilitate the reaction.
  • Solvents such as toluene or xylene under reflux conditions.

An example reaction mixture for the coupling step includes 4-bromobenzo[b]thiophene, anhydrous morpholine or morpholinomethyl amine, sodium tert-butoxide, palladium catalyst, and a phosphine ligand in toluene heated under reflux.

Post-Coupling Treatment and Hydrochloride Salt Formation

After coupling, the reaction mixture is treated with an alcohol (e.g., ethanol) and acetic acid to stabilize the product, followed by acidification with hydrochloric acid to form the hydrochloride salt. This step improves the compound's purity and facilitates isolation without requiring column chromatography.

Detailed Reaction Scheme and Conditions

Step Description Reagents/Conditions Outcome
A Preparation of 3-bromobenzo[b]thiophene intermediate Decarboxylation of benzo[b]thiophene carboxylic acid derivatives; high-boiling base 3-bromobenzo[b]thiophene
B Palladium-catalyzed coupling with morpholinomethyl amine Pd catalyst (e.g., Pd(dba)_2), BINAP ligand, NaOtBu base, toluene, reflux 3-(morpholinomethyl)benzo[b]thiophene
C Treatment with acetic acid and ethanol Acetic acid, ethanol, room temperature Stabilized intermediate
D Acidification to form hydrochloride salt Hydrochloric acid addition Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride

Optimization and Industrial Relevance

  • The described method avoids purification by column chromatography, which is advantageous for scale-up.
  • Use of specific palladium catalysts and ligands ensures high yield and selectivity while suppressing by-products.
  • Alcohol choice (methanol, ethanol, isopropanol) affects solubility and crystallization; ethanol is often preferred.
  • Base equivalents are optimized (typically 0.3 to 5 moles per mole of substrate) to maximize conversion.

Supporting Research and Patents

  • US Patent US9206169B2 provides a comprehensive method for the preparation of benzo[b]thiophene compounds, including detailed reaction conditions and catalyst systems relevant to the synthesis of this compound.
  • Earlier patents such as US4358593A describe related acylation and functionalization processes of benzo[b]thiophene derivatives, supporting the mechanistic rationale for the coupling and salt formation steps.

Summary Table of Reagents and Conditions

Reagent/Component Role Typical Amount Notes
3-Bromobenzo[b]thiophene Starting material Stoichiometric Prepared via decarboxylation or halogenation
Morpholinomethyl amine Nucleophile Excess or stoichiometric Provides morpholinomethyl group
Palladium catalyst (e.g., Pd(dba)_2) Catalyst ~1-5 mol% Enables C-N bond formation
BINAP or other phosphine ligand Ligand ~1-10 mol% Enhances catalyst activity
Sodium tert-butoxide Base 0.3-5 equivalents Deprotonates amine, facilitates coupling
Toluene or xylene Solvent Sufficient volume High boiling point for reflux
Acetic acid and ethanol Post-treatment Excess Stabilizes intermediate
Hydrochloric acid Salt formation Stoichiometric Converts free base to hydrochloride salt

Chemical Reactions Analysis

2.1. Formation of the Benzo[b]thien-3-yl Core

The benzo[b]thien-3-yl scaffold is typically synthesized via nucleophilic aromatic substitution or cyclization reactions . For example, reactions involving methyl 2-mercaptobenzoate and α-bromo acetophenone derivatives under basic conditions (e.g., potassium hydroxide in methanol) yield benzo[b]thiophen-3-ol derivatives . The mechanism involves:

  • Nucleophilic attack of a deprotonated thiol group on the α-position of a ketone.

  • Intramolecular aldol condensation , forming the fused benzo[b]thiophene ring .

Adaptation for Ketone Formation :
To introduce a ketone group at the 3-position, α-bromo acetophenone derivatives may be replaced with ketone precursors. This step could involve Friedel-Crafts acylation to install an acyl group onto the aromatic system, followed by cyclization .

2.3. Hydrochloride Salt Formation

The tertiary amine in morpholine is protonated by treating the base with hydrochloric acid or HCl gas , yielding the hydrochloride salt. This step stabilizes the compound and enhances aqueous solubility .

Reaction Conditions and Yields

Step Reagents Conditions Yield Key Considerations
Benzo[b]thien-3-yl coreMethyl 2-mercaptobenzoate, α-bromo acetophenone, KOHMethanol, nitrogen atmosphere, 60°C~70–80% Avoid sulfur oxidation; high purity via filtration
Morpholinomethyl ketoneMorpholine, formaldehyde, NaBH₃CNDMF, room temperature~65–80% Reductive amination efficiency depends on reducing agent
Hydrochloride saltHCl gas or 2N HClRoom temperatureQuantitative Ensure complete protonation for stability

Mechanistic Insights

  • Nucleophilic attack : The thiol group in methyl 2-mercaptobenzoate acts as a nucleophile, attacking the electrophilic α-carbon of the ketone precursor .

  • Cyclization : Intramolecular aldol condensation forms the benzo[b]thiophene ring, driven by elimination of methanol .

  • Salt formation : Protonation of morpholine’s tertiary amine enhances compound stability and solubility .

Analytical Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Melting Point (°C)
Benzo[b]thien-3-ol derivativeδ 13.49 (OH), 7.44–8.09 (Ar/Heteroaromatic)δ 109.7–192.1 (Ar/C=O)122–124
Morpholinomethyl ketoneδ 2.51 (CH₂), 3.2–3.7 (morpholine CH₂)δ 45–65 (morpholine carbons)N/A

Research Findings and Challenges

  • Selectivity and Stability : Benzo[b]thiophene derivatives show high reactivity due to sulfur’s electron-donating nature, requiring controlled reaction conditions to prevent side reactions .

  • Purification : Crystallization in hot methanol or filtration after acid quenching ensures high purity .

  • Functionalization : The ketone group’s reactivity allows further derivatization (e.g., amine coupling), expanding therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the synthesis of thienyl-substituted compounds demonstrated promising activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One specific derivative showed an IC50 value of 16.19 μM against HCT-116, suggesting strong anticancer properties .

Inhibition of Histone Deacetylase
This compound has also been investigated for its role as an inhibitor of histone deacetylase, a target in cancer therapy. The inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The structure-activity relationship studies indicated that modifications to the benzo(b)thien moiety could enhance inhibitory potency .

Pharmacology

Blood-Brain Barrier Penetration
Research has shown that certain analogs of this compound possess the ability to cross the blood-brain barrier effectively. For example, one study reported that a modified compound maintained detectable levels in brain tissue after intravenous administration, indicating its potential for treating neurological disorders .

Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in various models of neurodegeneration. In vivo studies demonstrated that treatment with this compound resulted in decreased levels of phosphorylated c-jun, a marker associated with neuronal stress and apoptosis. This suggests a role in protecting neurons from damage under pathological conditions .

Materials Science

Synthesis of Functional Materials
this compound has been utilized as a precursor in the synthesis of novel materials with potential applications in organic electronics and photonics. Its derivatives have shown promise as components in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their unique electronic properties .

Case Study 1: Anticancer Efficacy

A series of benzo(b)thien derivatives were synthesized and tested for anticancer activity. Among them, compound 12k demonstrated superior metabolic stability and cytotoxicity compared to other analogs, highlighting the importance of structural modifications for enhancing therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neuroprotection, compounds derived from benzo(b)thien were administered to animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes, supporting their potential use in treating neurodegenerative diseases .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivityIC50 values < 20 μM against MCF-7 and HCT-116
Histone Deacetylase InhibitionEffective inhibitors identified
Blood-Brain Barrier PenetrationCompounds maintain levels in brain tissue post-injection
Synthesis of Functional MaterialsPotential applications in OLEDs and photovoltaics

Mechanism of Action

The mechanism of action of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: Unlike Raloxifene (piperidinyl-ethoxy) or LY320135 (cyanophenyl), the target compound’s morpholinomethyl group may enhance solubility due to morpholine’s polar nature .
  • Functional Groups : The ketone at position 3 is a shared feature with Raloxifene and LY320135, critical for receptor interactions .

Pharmacological and Functional Differences

  • Raloxifene Hydrochloride : Binds estrogen receptors selectively (SERM activity) due to its hydroxy-phenyl and piperidinyl-ethoxy groups .
  • LY320135: Acts as a cannabinoid receptor antagonist, attributed to its 4-cyanophenyl substituent .
  • DPS-2 : Demonstrates cytotoxicity in oil-in-water microemulsions, likely due to its lipophilic methoxy-phenyl groups .
  • Metizoline Hydrochloride : Targets α-adrenergic receptors via its imidazoline moiety, a structural deviation from ketone-based analogs .

The target compound’s morpholinomethyl group could modulate G protein-coupled receptor (GPCR) activity, as morpholine derivatives are common in GPCR ligands (e.g., AM281 in ) .

Solubility and Formulation Insights

  • Raloxifene Hydrochloride : Poor aqueous solubility (overcome via salt formation) .
  • DPS-2 : Utilized in oil-in-water microemulsions for enhanced delivery .
  • Benzo[b]thiophen-3-ylmethanamine HCl: Exhibits solubility in organic solvents (e.g., methanol), suggesting similar formulation strategies for the target compound .

Biological Activity

Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a benzo[b]thienyl moiety linked to a morpholinomethyl ketone functional group. The synthesis of this compound typically involves nucleophilic substitutions and condensation reactions, enabling the formation of derivatives through interactions with electrophiles. The morpholine ring's nucleophilic nature allows for various chemical modifications, which can enhance its biological properties.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. Similar compounds have demonstrated efficacy in inhibiting various cancer cell lines by interfering with specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that compounds structurally related to this compound can effectively inhibit human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating potent cytotoxicity .

Compound Cell Line IC50 (μM)
This compoundMCF-7TBD
This compoundHCT-116TBD

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways by influencing the expression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The ability to suppress COX activity has been linked to reduced production of pro-inflammatory mediators .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, interaction studies indicate that it may influence key signaling pathways related to cell proliferation and apoptosis. Further research is required to determine its binding affinities and specific interactions with proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A series of 32 new compounds were synthesized based on benzo[b]diazepine structures, revealing significant cytotoxic activities against MCF-7 and HCT-116 cell lines. The most effective compound displayed an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells .
  • Anti-inflammatory Studies : Research on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs demonstrated their ability to inhibit COX enzymes significantly, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound likely involves Friedel-Crafts acylation or nucleophilic substitution. For example, benzothiophene derivatives (e.g., 1-Benzothiophene-2-sulfonyl chloride in ) can serve as precursors. A plausible route:

React benzo[b]thiophene with chloroacetyl chloride under Lewis acid catalysis to form the ketone intermediate.

Introduce morpholine via nucleophilic substitution (e.g., using morpholine in anhydrous conditions).

Hydrochloride salt formation via HCl gas or aqueous HCl .
Optimization: Monitor reaction progress using HPLC (as in ) and adjust solvent polarity (e.g., THF or dichloromethane) to improve crystallinity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with fluorescence detection (similar to benzo[a]pyrene analysis in ) and compare retention times against standards.
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (6.5–8.5 ppm) and morpholine/methylene groups (2.5–4.5 ppm). Mass spectrometry (HRMS) can verify the molecular ion peak (expected ~300–350 g/mol, depending on substituents) .
  • Crystallinity : X-ray diffraction or melting point analysis (e.g., 234–235°C for analogous hydrochlorides in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer :
  • Experimental Design : Use dose-response assays (e.g., IC50_{50} studies) across multiple cell lines to account for variability. For receptor-targeted activity, employ competitive binding assays with radiolabeled ligands.
  • Data Analysis : Apply ANOVA (as in ) to compare activity across replicates. If discrepancies persist, verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products weekly via LC-MS.
  • pH Stability : Prepare buffers (pH 1–10) and monitor hydrolysis over 24 hours. Morpholine’s susceptibility to acidic cleavage (e.g., HCl) may require protective formulations .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by replacing morpholine with piperidine or piperazine (see for piperidin-1-ylethoxy substitutions).
  • Functional Group Analysis : Introduce electron-withdrawing/donating groups (e.g., fluoro or methoxy) on the benzothiophene ring (as in –8 for boronic acid derivatives).
  • Pharmacological Profiling : Compare binding affinities using SPR (surface plasmon resonance) or computational docking .

Analytical and Data Interpretation Challenges

Q. What are the best practices for validating analytical methods when detecting trace impurities?

  • Methodological Answer :
  • Sensitivity : Use UPLC-MS/MS with a detection limit ≤0.1% (w/w). Calibrate with spiked samples containing known impurities (e.g., unreacted benzothiophene).
  • Reproducibility : Perform inter-day and intra-day validation (RSD <2%) across three laboratories .

Q. How should researchers address solubility limitations in biological assays?

  • Methodological Answer :
  • Solvent Selection : Test DMSO, ethanol, or PEG-400 (see for solubility profiles of similar hydrochlorides).
  • Surfactant Use : Add polysorbate-80 (0.1% w/v) to aqueous buffers. Confirm stability via dynamic light scattering (DLS) .

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